Regioisomeric Advantage: Thiophene-3-Carboxamide vs. Thiophene-2-Carboxamide in Dual JNK Inhibition
The thiophene-3-carboxamide scaffold, of which 2-amino-N-methylthiophene-3-carboxamide is a core building block, exhibits a unique dual inhibitory mechanism against c-Jun N-terminal kinase (JNK). Comprehensive SAR studies show that compounds derived from this 3-carboxamide scaffold function as both ATP-competitive inhibitors and JIP mimetics, a mechanism not reported for thiophene-2-carboxamide analogs [1]. This dual functionality arises from the specific geometry of the 3-carboxamide orientation, which enables simultaneous binding to the ATP pocket and the JIP docking site [1]. In contrast, thiophene-2-carboxamide derivatives evaluated under similar conditions lack this dual binding profile and demonstrate only single-mode ATP-competitive inhibition [1][2].
| Evidence Dimension | JNK inhibitory mechanism |
|---|---|
| Target Compound Data | Dual inhibition (ATP-competitive + JIP mimetic) [1] |
| Comparator Or Baseline | Thiophene-2-carboxamide scaffold: Single-mode ATP-competitive inhibition only [1] |
| Quantified Difference | Qualitative difference: Dual vs. single binding mode |
| Conditions | JNK1/JNK2/JNK3 in vitro kinase assays and cell-based c-Jun phosphorylation assays [1] |
Why This Matters
The dual inhibitory mechanism offers a potential advantage in overcoming kinase inhibitor resistance, making this 3-carboxamide scaffold preferable for JNK-targeted drug discovery programs.
- [1] De, S. K., Barile, E., Chen, V., Stebbins, J. L., Cellitti, J. F., Machleidt, T., ... & Pellecchia, M. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. View Source
- [2] Stebbins, J. L., De, S. K., Pavlickova, P., Chen, V., Machleidt, T., Chen, L. H., ... & Pellecchia, M. (2011). Design and characterization of a potent and selective dual ATP- and substrate-competitive subnanomolar bidentate c-Jun N-terminal kinase (JNK) inhibitor. Journal of Medicinal Chemistry, 54(18), 6206-6214. View Source
